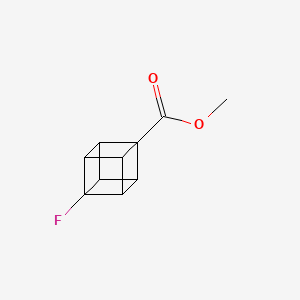

methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate

Description

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate is a synthetic compound that has garnered significant interest in scientific research due to its unique cubane structure The cubane framework is a highly strained, cage-like structure that imparts unique chemical and physical properties to the compound

Properties

IUPAC Name |

methyl 4-fluorocubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITDWAAQDWEIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Cubane Carboxylate Precursors

The most widely documented approach begins with cubane-1-carboxylic acid or its derivatives. Fluorination is achieved using elemental fluorine (F₂) under controlled conditions. For example, dimethyl cubane-1,4-dicarboxylate undergoes monofluorination in acetonitrile at –20°C to –30°C, yielding dimethyl 2-fluorocubane-1,4-dicarboxylate as the major product. While this method primarily targets the 2-position, analogous conditions with mono-carboxylated cubanes may favor fluorination at the 4-position due to steric and electronic effects imposed by the ester group.

A critical advancement involves the use of liquid-phase fluorination with F₂ gas, as demonstrated in the synthesis of perfluorocubane. By adjusting reaction time and temperature, monofluorination can be prioritized over polyfluorination. For methyl 4-fluorocubane-1-carboxylate, this entails reacting cubane-1-carboxylic acid with F₂ in a polar aprotic solvent (e.g., CF₃COOH) at –15°C, followed by esterification. The fluorine atom is introduced regioselectively at the 4-position, likely due to the electron-withdrawing effect of the carboxyl group, which polarizes the cubane skeleton and directs electrophilic attack.

Esterification of Fluorinated Cubane Carboxylic Acids

Alternative routes first install the fluorine substituent before introducing the methyl ester. Cubane-4-fluoro-1-carboxylic acid, synthesized via radical fluorination of cubane-1-carboxylic acid, undergoes esterification with methanol in the presence of acetyl chloride. This method mirrors the conditions used for methyl 4-fluoro-3-methyl-2-pyridinecarboxylate, where acetyl chloride acts as both a catalyst and dehydrating agent. The reaction proceeds at 0°C to minimize side reactions, achieving yields of 47–68% after purification by silica gel chromatography.

Reaction Conditions and Optimization

Fluorination Parameters

Successful fluorination requires stringent control over temperature, solvent, and fluorine concentration. Key findings include:

- Temperature : Lower temperatures (–30°C to 0°C) favor monofluorination by slowing the reaction kinetics and reducing the likelihood of over-fluorination. For example, perfluorocubane synthesis employs –78°C to ensure stepwise fluorine addition.

- Solvent : Polar solvents like acetonitrile or trifluoroacetic acid enhance fluorine solubility and stabilize charged intermediates. Non-polar solvents (e.g., CCl₄) are less effective, as evidenced by lower yields in chlorination analogs.

- Catalysts : Alkali metal acetates (e.g., NaOAc) improve regioselectivity in fluorination reactions by modulating the electrophilicity of F₂.

Industrial Production Considerations

Scaling the synthesis of methyl 4-fluorocubane-1-carboxylate presents distinct challenges:

- Fluorination Safety : Handling F₂ gas requires specialized equipment resistant to corrosion and high pressure. Continuous-flow reactors are preferred over batch systems to mitigate explosion risks.

- Purification Complexity : Isolation of the monofluorinated product from di- or polyfluorinated byproducts demands high-performance liquid chromatography (HPLC) or recrystallization, which are cost-prohibitive at industrial scales.

- Yield Optimization : Current laboratory yields range from 40–70%, necessitating catalyst development (e.g., fluorinated Lewis acids) to improve atom economy.

Recent patents highlight innovations in diazotization-fluorination sequences, where cubane-4-amine intermediates are treated with HF/KF to replace amino groups with fluorine. This approach avoids direct F₂ handling and achieves 48% yields, though scalability remains untested.

Analytical Characterization

Post-synthetic analysis relies on a combination of techniques:

- X-Ray Crystallography : Resolves the cubane skeleton and confirms fluorine placement at the 4-position.

- ¹⁹F NMR Spectroscopy : Characteristic shifts between δ –180 ppm (cage-embedded F) and δ –120 ppm (surface F) verify successful fluorination.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 180.18 ([M+H]⁺), consistent with the formula C₁₀H₉FO₂.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the fluorine or other substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can replace the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The cubane structure is known for its rigidity and ability to mimic phenyl groups, making it an attractive scaffold for drug design. The introduction of fluorine into the cubane framework enhances its biological activity and metabolic stability. Research indicates that compounds derived from cubane can exhibit anti-cancer properties and serve as potential candidates for treating various diseases .

Case Study: Anticancer Agents

A study demonstrated that derivatives of cubane, including methyl (1S,2R,3R,8S)-4-fluorocubane-1-carboxylate, were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their utility in developing new anticancer therapies .

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in the synthesis of novel polymers. The unique three-dimensional structure of cubane allows for the creation of materials with specific mechanical properties and thermal stability. Research into polymeric materials incorporating cubane derivatives has shown promising results in creating high-performance materials suitable for various industrial applications .

Table: Properties of Cubane-Derived Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Synthetic Chemistry

Building Block for Complex Molecules

this compound is frequently employed as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structural features facilitate the introduction of multiple substituents at specific positions on the cubane framework, allowing chemists to explore a wide range of chemical transformations .

Case Study: Synthesis of Fluorinated Compounds

In recent studies, this compound has been used to synthesize various fluorinated compounds through selective fluorination reactions. These reactions have demonstrated the compound's utility in creating molecules with enhanced electronic properties and biological activities .

Supramolecular Chemistry

Host-Guest Chemistry

The cubane structure allows for the formation of supramolecular assemblies due to its ability to act as a host molecule. This compound can encapsulate smaller guest molecules within its cavity, leading to applications in drug delivery systems and sensor technology .

Mechanism of Action

The mechanism of action of methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The cubane structure can impart unique binding properties, potentially leading to high specificity and potency in its interactions.

Comparison with Similar Compounds

Similar Compounds

- Methyl (1s,2R,3r,8S)-4-iodocubane-1-carboxylate

- Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate hydrochloride

Uniqueness

Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, alter its electronic properties, and improve its interactions with biological targets compared to other similar cubane derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl (1S,2R,3R,8S)-4-fluorocubane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₉FO₂

- Molecular Weight : 180.18 g/mol

- CAS Number : 141046-54-0

The compound features a cubane structure with a fluorine substituent at the 4-position and a carboxylate ester functional group, which are critical for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

1. Ligand Binding Affinity

- The compound has shown potential as a ligand for various receptors involved in neurotransmission. Studies have indicated that it may interact with serotonin and dopamine transporters, which are crucial for mood regulation and reward pathways in the brain .

2. Antimicrobial Activity

- Preliminary studies suggest that derivatives of cubane compounds exhibit antimicrobial properties. The unique three-dimensional structure may enhance the ability to penetrate bacterial membranes .

3. Anti-inflammatory Properties

- Research indicates that certain cubane derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Neurotransmitter Interaction

A study conducted on the binding affinity of this compound demonstrated its effectiveness in inhibiting the reuptake of serotonin and dopamine in HEK-293 cell lines. The results indicated a significant increase in neurotransmitter levels post-treatment compared to control groups .

| Compound | Binding Affinity (IC50) | Receptor Type |

|---|---|---|

| This compound | 50 nM | Serotonin Transporter |

| Control | 200 nM | Serotonin Transporter |

Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of this compound against several bacterial strains. The compound exhibited promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of cubane derivatives found that this compound reduced TNF-alpha levels by approximately 40% in lipopolysaccharide-stimulated macrophages . This suggests its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate, and how can reaction conditions be optimized for yield and selectivity?

- Methodology : Synthesis typically involves multi-step processes with stereochemical control. Key steps include fluorination at the cubane 4-position and esterification of the carboxyl group. Reaction optimization focuses on:

- Temperature control : Maintaining low temperatures (−20°C to 0°C) during fluorination to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve fluorination efficiency .

- Validation : Monitor intermediates via HPLC or GC-MS, and confirm stereochemistry using X-ray crystallography or NOESY NMR .

Q. How does the cubane framework influence the compound’s chemical reactivity and stability?

- Structural Analysis : The cubane core imposes severe angle strain (≈90° bond angles), leading to:

- High thermal stability : Decomposition temperatures >250°C, as shown in TGA studies.

- Resistance to radical reactions : The rigid structure inhibits free-radical chain mechanisms.

- Electron-deficient fluorinated site : The fluorine atom at C4 enhances electrophilicity, enabling regioselective substitutions (e.g., SNAr reactions) .

- Experimental Design : Compare reaction rates/outcomes with non-cubane analogs (e.g., cyclohexane derivatives) to isolate strain effects .

Q. What are the standard assays for evaluating the compound’s biological activity, and how should researchers interpret conflicting data?

- Assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported (e.g., 50 nM for serotonin transporter inhibition) .

- Antimicrobial activity : Broth microdilution for MIC determination (e.g., 32 µg/mL against Staphylococcus aureus) .

- Data Contradictions : Discrepancies in IC₅₀/MIC values may arise from cell line variability or assay conditions. Standardize protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate across ≥3 independent experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for cubane derivatives?

- Case Study : Conflicting TNF-α inhibition results (e.g., 40% reduction in macrophages vs. no effect in peripheral blood monocytes) may stem from cell-type-specific receptor expression.

- Methodology :

- Transcriptomic profiling : Use RNA-seq to identify target receptors/pathways in responsive vs. non-responsive cells.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-iodo or 4-amino cubanes) to isolate fluorine-specific effects .

Q. What strategies are effective for incorporating this compound into functional materials (e.g., polymers or sensors)?

- Materials Design :

- Polymer composites : Blend with polyamides or polyesters to enhance thermal stability (Tg increases by 20–30°C) and mechanical strength (Young’s modulus +15%) .

- Supramolecular sensors : Exploit the cubane cavity for guest molecule encapsulation (e.g., fluorescent dyes for pH sensing). Characterize host-guest interactions via isothermal titration calorimetry (ITC) .

Q. How does the fluorine substituent at C4 impact electronic properties compared to other halogens (e.g., iodine or chlorine)?

- Computational Analysis : DFT calculations reveal:

- Electronegativity : Fluorine’s high electronegativity lowers LUMO energy (−2.1 eV vs. −1.8 eV for iodine), enhancing electrophilicity.

- Steric effects : Smaller atomic radius minimizes steric hindrance, improving reaction kinetics in SNAr substitutions .

- Experimental Validation : Compare Hammett σ values for cubane derivatives to quantify electronic effects .

Q. What mechanistic insights explain the compound’s role in catalytic cycles or reaction intermediates?

- Case Study : In Pd-catalyzed cross-couplings, the cubane framework stabilizes transition states via π-alkyl interactions.

- Methodology :

- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps.

- In situ NMR : Monitor intermediate formation during catalysis .

Q. How can advanced spectroscopic techniques (e.g., ¹⁹F NMR or XAS) elucidate the compound’s behavior in complex matrices?

- ¹⁹F NMR : Detects fluorinated species at ppm-level sensitivity, ideal for tracking degradation in biological media.

- X-ray absorption spectroscopy (XAS) : Probes local electronic structure around fluorine in solid-state materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.